Antifolate DHFR Inhibition: 19-Fold Superior Potency Against Toxoplasma gondii DHFR Compared to Clinical Standard Trimethoprim
The cyclopenta[d]pyrimidine derivative 15c (a 2,4-diamino analogue of the parent 4-amine scaffold) inhibited T. gondii DHFR with an IC50 of 0.14 μM, representing a 19-fold potency improvement over trimethoprim (TMP, IC50 = 2.7 μM) measured under identical competitive inhibition assay conditions [1]. Against Pneumocystis carinii DHFR, compound 15c achieved IC50 = 1.3 μM versus TMP's IC50 = 12 μM, a 9.2-fold enhancement. These differences demonstrate that the cyclopenta[d]pyrimidine core confers intrinsic DHFR binding advantages not achievable with the monocyclic trimethoprim scaffold.
| Evidence Dimension | DHFR enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 15c: IC50 = 0.14 μM (T. gondii DHFR); IC50 = 1.3 μM (P. carinii DHFR) |
| Comparator Or Baseline | Trimethoprim (TMP): IC50 = 2.7 μM (T. gondii DHFR); IC50 = 12 μM (P. carinii DHFR) |
| Quantified Difference | ~19-fold more potent against T. gondii DHFR; ~9.2-fold more potent against P. carinii DHFR |
| Conditions | Competitive inhibition of dihydrofolate reduction; (R,S)-2,4-diamino-5-[(3,4,5-trimethoxyphenyl)alkyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine series; J. Med. Chem. 1998 |
Why This Matters
Procurement of this scaffold enables synthesis of antifolate leads with substantially higher intrinsic potency than the widely used TMP chemotype, reducing the optimization burden.
- [1] Rosowsky A, Papoulis AT, Queener SF. 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues of trimethoprim as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. J Med Chem. 1998;41(6):913-918. PMID: 9526565. View Source
